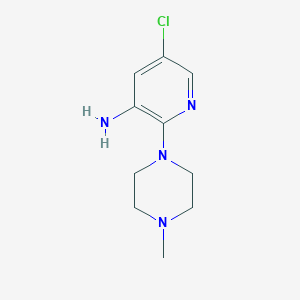![molecular formula C27H33N3O4S B12833172 trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
glimepiride , belongs to the class of sulfonylurea drugs. Its chemical formula is C24H34N4O5S , and its molecular weight is approximately 490.6 g/mol . Glimepiride is commonly used as an oral antidiabetic medication to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells.
Méthodes De Préparation
Synthetic Routes:: Glimepiride can be synthesized through several steps. One common synthetic route involves the condensation of 3-ethyl-4-methyl-N-(4-sulfamoylphenyl)butanamide with 2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid. The reaction proceeds under specific conditions, resulting in glimepiride formation.
Industrial Production:: The industrial production of glimepiride typically involves large-scale synthesis using optimized conditions. Precursor compounds are prepared, followed by the key condensation step to yield the final product.
Analyse Des Réactions Chimiques
Reactivity:: Glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Glimepiride can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring or the amide group.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the sulfoxide and sulfone forms of glimepiride.
Applications De Recherche Scientifique
Glimepiride’s applications extend beyond diabetes management:
Chemistry: It serves as a model compound for studying sulfonylureas and their reactivity.
Biology: Researchers investigate its effects on insulin secretion and glucose metabolism.
Medicine: Glimepiride is widely prescribed for type 2 diabetes patients.
Industry: It plays a crucial role in pharmaceutical formulations.
Mécanisme D'action
Glimepiride stimulates insulin release by binding to ATP-sensitive potassium channels on pancreatic beta cells. This leads to membrane depolarization, calcium influx, and insulin secretion.
Comparaison Avec Des Composés Similaires
Glimepiride stands out due to its potency, longer duration of action, and favorable pharmacokinetics. Similar compounds include other sulfonylureas like glibenclamide (glyburide) and glipizide.
Propriétés
Formule moléculaire |
C27H33N3O4S |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
methyl 4-[[4-[2-(N,3-diethylanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carbonyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H33N3O4S/c1-4-18-7-6-8-21(15-18)29(5-2)25(31)17-30-22-13-14-35-24(22)16-23(30)26(32)28-20-11-9-19(10-12-20)27(33)34-3/h6-8,13-16,19-20H,4-5,9-12,17H2,1-3H3,(H,28,32) |
Clé InChI |
NVGBNVFQDQGXIH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)N(CC)C(=O)CN2C3=C(C=C2C(=O)NC4CCC(CC4)C(=O)OC)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


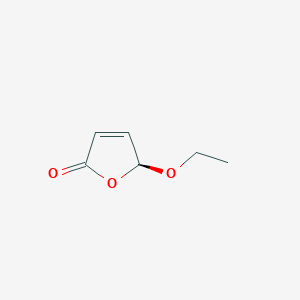

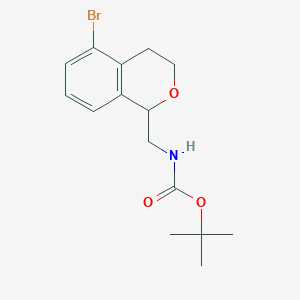
![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
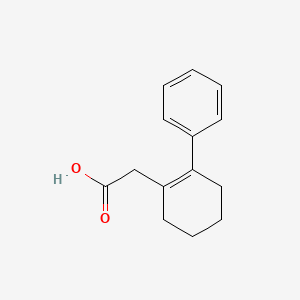
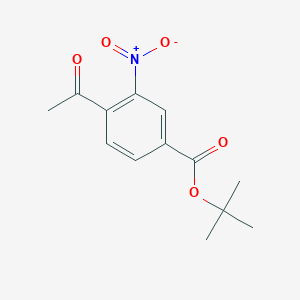
![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
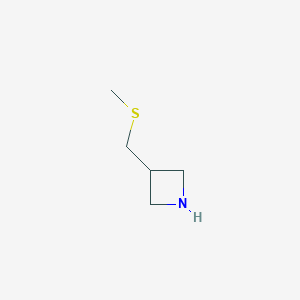
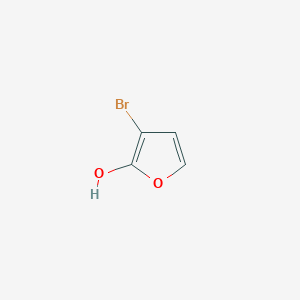
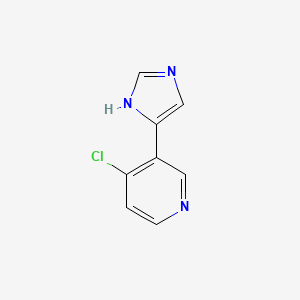
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
